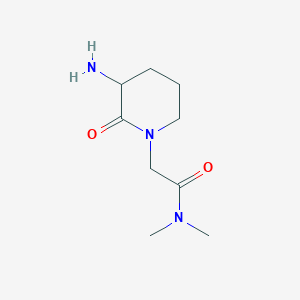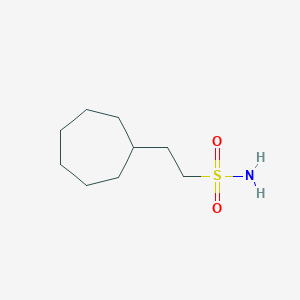![molecular formula C10H11ClFN3 B12316354 [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride CAS No. 1173070-02-4](/img/structure/B12316354.png)
[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a methanamine group attached to the pyrazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride typically involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of pyrazoline derivatives.
Substitution: Introduction of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its fluorophenyl group enhances its binding affinity to certain biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, leading to the modulation of various biological pathways. The compound can act as an agonist or antagonist, depending on the target receptor. Its effects are mediated through the activation or inhibition of signaling pathways, ultimately leading to the desired biological response .
Comparaison Avec Des Composés Similaires
- 1-(2-Fluorophenyl)methanamine
- 1-cyclobutyl-1-(2-fluorophenyl)methanamine hydrochloride
- 1-cyclobutyl-1-(2,5-difluorophenyl)methanamine hydrochloride
Comparison: Compared to these similar compounds, [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride is unique due to the presence of the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it more versatile in various research applications. The pyrazole ring enhances its stability and reactivity, allowing for a broader range of chemical modifications and interactions .
Propriétés
Numéro CAS |
1173070-02-4 |
|---|---|
Formule moléculaire |
C10H11ClFN3 |
Poids moléculaire |
227.66 g/mol |
Nom IUPAC |
[1-(2-fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c11-9-3-1-2-4-10(9)14-6-5-8(7-12)13-14;/h1-6H,7,12H2;1H |
Clé InChI |
NMCMATGVYBZUPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C=CC(=N2)CN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12316280.png)


![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)



![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316349.png)
![(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B12316351.png)
